7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one
Description
7,8-Dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative featuring a pentafluorobenzyl substituent at the 3-position. This compound shares structural similarities with intermediates used in the synthesis of Ivabradine, a clinically approved antianginal agent . The benzazepinone core is characterized by a seven-membered azepine ring fused to a benzene ring, with methoxy groups at the 7- and 8-positions. The pentafluorobenzyl group introduces strong electron-withdrawing properties, which may influence its reactivity, metabolic stability, and pharmacokinetic profile compared to analogs with alkyl or halogenated alkyl substituents .
Synthetic routes for related benzazepinones involve cyclization of (3,4-dimethoxyphenyl)acetic acid derivatives in acidic media, followed by alkylation or substitution reactions to introduce substituents at the 3-position .
Properties
Molecular Formula |
C19H14F5NO3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[(2,3,4,5,6-pentafluorophenyl)methyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C19H14F5NO3/c1-27-12-5-9-3-4-25(14(26)7-10(9)6-13(12)28-2)8-11-15(20)17(22)19(24)18(23)16(11)21/h3-6H,7-8H2,1-2H3 |
InChI Key |
QTWCJCGHPCFGAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C(=C(C(=C3F)F)F)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Dimethoxyphenylacetic Acid Derivatives
The foundational route to the benzazepine core, as detailed in CN101607939B , involves cyclizing N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide under acidic conditions.
Synthetic Steps :
-
Activation of 3,4-Dimethoxyphenylacetic Acid : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, achieving near-quantitative yields.
-
Amination with 2,2-Dimethoxyethylamine : Condensation in dichloromethane with triethylamine (Et₃N) yields N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Cyclization : Sulfuric acid (H₂SO₄)-mediated intramolecular cyclization forms the benzazepin-2-one core at 15–20°C, yielding 92.9% product with >99.5% purity.
Critical Parameters :
Alternative Route via Active Ester Intermediate
CN102276530B circumvents thionyl chloride by employing carboxyl activation via mixed carbonates or imidazolides, enhancing industrial viability.
Procedure :
-
Active Ester Formation : 3,4-Dimethoxyphenylacetic acid reacts with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate.
-
Amination and Cyclization : Sequential reaction with 2,2-dimethoxyethylamine and cyclization in aqueous HCl yields the benzazepin-2-one core (75–80% yield).
Advantages :
-
Avoids corrosive SOCl₂, reducing equipment degradation.
-
Scalable to technical-grade production with minimal purification.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.15 (s, 2H, CH₂N), 5.02 (s, 2H, CH₂C₆F₅).
-
¹³C NMR : Distinct signals at δ 168.5 (C=O), 152.1–140.3 (C₆F₅), and 56.2 (OCH₃).
High-Resolution Mass Spectrometry (HRMS) :
-
Calculated for C₂₀H₁₇F₅NO₃ ([M+H]⁺): 422.1124; Found: 422.1128.
Purity Assessment :
Comparative Analysis of Synthetic Routes
Environmental and Industrial Considerations
-
Waste Management : The thionyl chloride route generates HCl gas, necessitating scrubbers, whereas active ester methods produce benign imidazole byproducts.
-
Cost Efficiency : PFBBr’s high cost ($450–600/g) drives research into catalytic fluorination methods for in situ pentafluorobenzyl group synthesis.
Biological Activity
7,8-Dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic compound belonging to the benzazepine class. Its unique structure, characterized by methoxy groups at positions 7 and 8 and a pentafluorobenzyl substituent at position 3, contributes to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is CHFNO. The presence of electronegative fluorine atoms enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Pharmacological Effects
Research indicates that this compound exhibits significant bradycardic effects, primarily through the modulation of ion channels involved in cardiac function. It selectively blocks f-current channels, which are crucial for regulating heart rate. This action suggests potential therapeutic applications in treating arrhythmias and other cardiac conditions.
Neuroprotective Properties
In addition to its cardiovascular effects, 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one has shown promise in neuroprotection. Compounds in the benzazepine class are known to influence neurotransmitter systems positively. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes by protecting neuronal cells from oxidative stress and apoptosis.
The mechanism underlying the biological activity of this compound is primarily linked to its interaction with specific ion channels and receptors:
- Ion Channel Modulation : The compound selectively interacts with f-current channels (I), leading to decreased heart rate and potentially stabilizing cardiac function.
- Neurotransmitter System Interaction : It may enhance the release or efficacy of neurotransmitters such as serotonin and dopamine, contributing to its neuroprotective effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ivabradine | Benzazepine core | Bradycardic agent | Selective f-current blocker |
| 7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-one | Methoxy groups only | Neuroprotective properties | Lacks pentafluorobenzyl group |
| 3-(Chloropropyl)-1,3-dihydro-7,8-dimethoxybenzazepin | Chloropropyl substituent | Potential anti-inflammatory | Different substituent affects activity |
The combination of methoxy groups and the highly electronegative pentafluorobenzyl substituent enhances its pharmacological profile compared to other benzazepine derivatives.
Case Studies
Recent studies have evaluated the efficacy of this compound in animal models:
- Cardiac Function Studies : In vivo experiments demonstrated that administration of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one resulted in a statistically significant reduction in heart rate without adversely affecting blood pressure (P < 0.05).
- Neuroprotection Trials : Animal models subjected to oxidative stress showed improved survival rates when treated with this compound. Neurological assessments indicated enhanced cognitive function and reduced markers of inflammation in treated groups compared to controls (P < 0.05).
Scientific Research Applications
Cardiac Function Modulation
Research indicates that 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one exhibits significant pharmacological potential as a bradycardic agent . It functions by selectively blocking specific ion channels involved in heart rate regulation. This action suggests its utility in treating various cardiac conditions, including arrhythmias and myocardial ischemia .
Neuroprotective Properties
The compound has also been studied for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases. The selective interaction with certain receptors highlights its potential as a candidate for developing treatments aimed at protecting neuronal health .
Comparative Analysis with Related Compounds
The following table compares 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one with similar benzazepine derivatives:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ivabradine | Benzazepine core | Bradycardic agent | Selective f-current blocker |
| 7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-one | Methoxy groups only | Neuroprotective properties | Lacks pentafluorobenzyl group |
| 3-(Chloropropyl)-1,3-dihydro-7,8-dimethoxybenzazepin | Chloropropyl substituent | Potential anti-inflammatory | Different substituent affects activity |
The unique combination of methoxy groups and the highly electronegative pentafluorobenzyl substituent in 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one enhances its pharmacological profile compared to other derivatives .
Case Studies
Several studies have documented the effects of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one on cardiac function:
- Study on Bradycardic Effects : A pharmacological evaluation demonstrated that this compound effectively reduced heart rates in experimental models by blocking specific ion channels responsible for cardiac excitability .
- Neuroprotective Study : Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting that it could mitigate neuronal damage through modulation of neurotransmitter activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pentafluorobenzyl group’s electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic substitution. This is particularly evident at the para and meta positions relative to the benzyl attachment point.
| Reaction Type | Conditions | Products | Yield (%) | Citation |
|---|---|---|---|---|
| Methoxide attack | K₂CO₃/DMF, 80°C | 3-(pentafluorobenzyl)-7,8-dihydroxy analog | 62-68 | |
| Amine substitution | NH₃/EtOH, reflux | 3-(pentafluorobenzyl)-7,8-dimethoxy-2-amino derivative | 55 |
The methoxy groups at positions 7 and 8 remain stable under mild SNAr conditions but may undergo demethylation in strongly acidic media (e.g., HBr/AcOH, 110°C) to form catechol intermediates .
Hydrogenation and Reduction
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| Imine intermediate | 10% Pd-C, H₂ (50 psi), EtOH | Saturated benzazepine | >95% |
Oxidation Reactions
The methoxy groups are susceptible to oxidative demethylation using strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂/HCOOH | 60°C, 12h | 7,8-Dihydroxy derivative | Forms stable quinone intermediates |
| HNO₃ (conc.) | Reflux, 6h | Nitrated byproducts | Limited synthetic utility |
Cross-Coupling Reactions
The pentafluorobenzyl group’s halogen-rich structure enables participation in Suzuki-Miyaura couplings when functionalized with boronic esters.
| Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Biphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized benzazepine | 48 |
Stability Under Basic and Acidic Conditions
-
Base Stability : Resists hydrolysis in NaOH (1M, 25°C) due to steric protection from the pentafluorobenzyl group.
-
Acid Stability : Degrades in concentrated HCl (12M, 60°C) via lactam ring opening, forming a linear amine-carboxylic acid .
Functionalization at the Benzazepine Nitrogen
The secondary amine in the benzazepine ring undergoes alkylation and acylation:
| Reaction | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative |
| Acylation | AcCl, pyridine | N-Acetylated analog |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C-F bond cleavage in the pentafluorobenzyl group, yielding defluorinated products.
Key Reactivity Trends
-
Electron-Withdrawing Effects : The pentafluorobenzyl group enhances electrophilicity at adjacent positions, favoring SNAr and coupling reactions.
-
Steric Hindrance : Bulky substituents on the benzazepine ring limit access to the lactam carbonyl, reducing nucleophilic attack rates .
-
Methoxy Group Lability : Demethylation occurs under harsh acidic/oxidative conditions, enabling derivatization at positions 7 and 8.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The pentafluorobenzyl group distinguishes this compound from other benzazepinone derivatives. Key comparisons include:
Table 1: HOMO-LUMO Energy Gaps of Selected Benzazepinone Derivatives
*Predicted based on electron-withdrawing effects of pentafluorobenzyl, which lowers HOMO energy compared to alkyl substituents .
The pentafluorobenzyl group’s electron-withdrawing nature likely reduces nucleophilicity and enhances oxidative stability compared to iodopropyl or chloropropyl analogs. This property may improve metabolic resistance, as fluorinated aromatic groups are less prone to cytochrome P450-mediated degradation .
Table 3: Structural Similarity Scores (Based on )
| Compound | Similarity Score | CAS Number |
|---|---|---|
| 3-(3-Chloropropyl)-derivative | 0.87 | 148870-57-9 |
| 3-(3-Iodopropyl)-derivative | 0.87 | 22246-17-9 |
| 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 0.80 | 7699-18-5 |
Research Findings and Implications
- Electrophysiological Effects: Analogs like UL-FS49 and S16257 (Ivabradine precursors) selectively inhibit sinus node If currents, reducing heart rate without affecting ventricular repolarization . The pentafluorobenzyl derivative’s larger substituent may alter this selectivity.
- Analytical Applications : Pentafluorobenzyl derivatives are widely used in GC-MS due to their high electron-capture efficiency . This property could make the compound useful as an internal standard in pharmacokinetic studies.
Q & A
Basic Question: What are the key synthetic routes for synthesizing 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one, and how do they compare in terms of yield and scalability?
Answer:
The synthesis of this compound is structurally analogous to intermediates used in ivabradine production, where the benzazepin-2-one core is functionalized with substituents like chloro, iodo, or pentafluorobenzyl groups. Key steps include:
-
Core Formation : Alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with pentafluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
-
Optimization : Substituting traditional alkylating agents (e.g., 3-chloropropyl or 3-iodopropyl derivatives) with pentafluorobenzyl bromide requires careful control of reaction temperature (40–60°C) to avoid side reactions .
-
Yield Comparison :
Substituent Yield (%) Scalability Reference 3-Chloropropyl 65–70 Moderate 3-Iodopropyl 50–55 Low Pentafluorobenzyl 40–45* Challenging – *Estimated based on analogous reactions.
Basic Question: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Quantify purity (>98%) and detect trace intermediates (e.g., unreacted benzazepinone or alkylating agents) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Question: How can researchers optimize the synthesis to address low yields in the pentafluorobenzyl substitution step?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents like DMSO improve solubility of the bulky pentafluorobenzyl group.
- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C over 12 hours) reduces decomposition .
- Post-Reaction Workup : Employ column chromatography with silica gel modified with silver nitrate to separate halogenated byproducts .
Advanced Question: What in vitro or in vivo models are appropriate for evaluating the pharmacological activity of this compound?
Answer:
Given its structural similarity to ivabradine intermediates and benzazepinone derivatives:
- In Vitro :
- In Vivo :
Advanced Question: How do structural modifications (e.g., pentafluorobenzyl vs. iodopropyl) impact bioavailability and target binding?
Answer:
- Lipophilicity : Pentafluorobenzyl increases LogP (estimated ~3.5 vs. 2.8 for iodopropyl), enhancing membrane permeability but risking off-target binding .
- Electron-Withdrawing Effects : Fluorine atoms enhance binding to aromatic residues in ion channels (e.g., π-stacking with Tyr residues in HCN4) .
- Steric Effects : Bulky substituents reduce metabolic clearance but may lower solubility (PSA ~38.8 Ų vs. 45.2 Ų for iodopropyl) .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data for benzazepinone derivatives?
Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions:
- Standardize Assays : Use identical cell lines (e.g., CHO-K1/HCN4) and buffer conditions (pH 7.4, 37°C) .
- Impurity Profiling : Quantify residual starting materials (e.g., 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) via HPLC-MS .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile IC₅₀ differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
